methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate
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Overview
Description
Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
The synthesis of methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazinoindole core, followed by the introduction of the propyl group and the sulfanyl butanoyl moiety. The final step involves the esterification of the amino acid derivative to form the methyl ester. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, particularly cancer, due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in critical cellular pathways, leading to the inhibition of cell growth and induction of programmed cell death (apoptosis). The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate can be compared with other triazinoindole derivatives, such as:
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Methyl 3-phenyl-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]propanoate These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of functional groups in this compound contributes to its distinct characteristics and potential applications .
Properties
Molecular Formula |
C25H27N5O3S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
methyl 2-phenyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]acetate |
InChI |
InChI=1S/C25H27N5O3S/c1-4-15-30-18-14-10-9-13-17(18)21-22(30)27-25(29-28-21)34-19(5-2)23(31)26-20(24(32)33-3)16-11-7-6-8-12-16/h6-14,19-20H,4-5,15H2,1-3H3,(H,26,31) |
InChI Key |
DOGWUOJNJRAYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC(C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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